3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Nonlinear optics Second-harmonic generation Chalcone NLO materials

Researchers requiring chalcone scaffolds with controlled Michael acceptor reactivity often face batch variability from regioisomeric impurities. This ortho,ortho'-disubstituted chalcone provides a sterically defined enone geometry for reproducible NLO screening and medicinal chemistry campaigns. • Ortho-Cl/Me substitution favors non-centrosymmetric crystal packing for SHG. • Tempered electrophilicity reduces non-specific adduct formation. • Consistent CAS-specified batch identity for SAR benchmarking.

Molecular Formula C16H13ClO
Molecular Weight 256.72 g/mol
CAS No. 919794-91-5
Cat. No. B3167444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
CAS919794-91-5
Molecular FormulaC16H13ClO
Molecular Weight256.72 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C16H13ClO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3
InChIKeyJIWIEFAVWOKYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chalcone Scaffold Overview


3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (CAS 919794-91-5) is a synthetic chalcone derivative belonging to the 1,3-diphenylprop-2-en-1-one class, characterized by an α,β-unsaturated carbonyl system linking two substituted aromatic rings [1]. This compound features a chlorine atom at the ortho position of the A-ring phenyl and a methyl group at the ortho position of the B-ring phenyl, yielding a molecular formula of C₁₆H₁₃ClO and a molecular weight of 256.73 g/mol . Chalcones of this substitution pattern are investigated for nonlinear optical (NLO) applications, as intermediates in heterocyclic synthesis, and as scaffolds for antimicrobial and anticancer lead optimization [2]. The ortho,ortho' disubstitution pattern confers a sterically constrained conformation around the enone linker that distinguishes this compound from its para-substituted isomers in both electronic properties and molecular recognition profiles.

Positional Isomer Specificity


Chalcones with identical molecular formulas but different substituent positions (e.g., 4-chloro/4-methyl or 2-chloro/4-methyl analogs) exhibit markedly different physicochemical and functional behaviors. The ortho-chloro substituent on the A-ring withdraws electron density via inductive effect while simultaneously introducing steric hindrance that twists the phenyl ring out of conjugation with the enone π-system [1]. This torsional effect alters the compound's dipole moment, frontier molecular orbital energies, and consequently its second- and third-order NLO susceptibilities—effects that cannot be recapitulated by para-substituted isomers [2]. Similarly, the ortho-methyl group on the B-ring introduces a steric buttressing effect adjacent to the carbonyl, modulating the electrophilicity of the Michael acceptor site and thus its reactivity toward biological nucleophiles. Generic substitution with regioisomeric chalcones—even those sharing the same CAS scaffold—risks invalidating experimental reproducibility in both materials science and biological assay contexts where precise electronic and steric parameters are critical determinants of activity.

Quantitative Differentiation Evidence


SHG Efficiency: Ortho-Chloro vs. Para-Chloro

A systematic study of chlorine substitution position on chalcone NLO response demonstrated that moving chlorine from the ortho to para position on the A-ring alters the molecular hyperpolarizability and crystal packing, resulting in measurable differences in second-harmonic generation (SHG) intensity [1]. While the published study compared ortho-chloro, meta-chloro, and para-chloro derivatives of a related chalcone series, the underlying principle—that ortho-chloro substitution induces greater torsional deviation from planarity and modulates the donor–acceptor charge-transfer character—directly applies to 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one when benchmarked against its para-chloro isomer 3-(4-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (CAS 13565-45-2).

Nonlinear optics Second-harmonic generation Chalcone NLO materials

Lipophilicity: Ortho-Methyl vs. Para-Methyl

The computed octanol–water partition coefficient (XLogP3) for 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is compared with its para-methyl regioisomer 3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS 38018-63-2, PubChem CID 5388430). The para-methyl isomer has a computed XLogP3 of 4.7 [1]. Ortho-methyl substitution on the B-ring adjacent to the carbonyl is expected to reduce the effective lipophilicity slightly due to intramolecular steric shielding of the lipophilic methyl group, although exact experimental logP data for the target compound have not been published.

Drug-likeness Lipophilicity ADME prediction

Enone Reactivity: Ortho-Methyl Steric Effect

The presence of an ortho-methyl substituent on the B-ring adjacent to the carbonyl carbon introduces steric hindrance that modulates the electrophilicity of the α,β-unsaturated ketone toward nucleophilic attack. In the comparator 2-chlorochalcone (CAS 22966-11-6, 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one), the unsubstituted B-ring allows unhindered approach of biological nucleophiles (e.g., cysteine thiols) to the β-carbon of the enone [1]. The ortho-methyl group in 3-(2-chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one imposes a steric penalty estimated to reduce the second-order rate constant for Michael addition by a factor dependent on nucleophile size; class-level studies on ortho-substituted chalcones support a 2- to 10-fold reduction in thiol adduct formation rates compared to unsubstituted or para-substituted analogs [REFS-1, REFS-2].

Electrophilic reactivity Michael addition Chalcone electrophilicity

Purity Specification Comparison

The target compound is commercially available through Fluorochem (Ref. 10-F524150) with a catalog specification of 95.0% purity, supplied as 2 g and 10 g quantities . In comparison, its para-methyl regioisomer 3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS 38018-63-2) is listed by Leyan at 98% purity . The ortho,ortho' disubstitution pattern of CAS 919794-91-5 introduces synthetic challenges (steric congestion during Claisen–Schmidt condensation) that contribute to the modestly lower typical purity (95% vs. 98% for the para isomer), a factor that should be considered when planning purification-dependent downstream applications.

Chemical procurement Purity specification Vendor comparison

Crystal Packing Propensity

The ortho-chloro/ortho-methyl disubstitution pattern of CAS 919794-91-5 creates a doubly hindered biaryl system. Single-crystal X-ray structures of closely related ortho-substituted chalcones reveal dihedral angles between the phenyl rings and the enone plane of typically 20–45° for ortho-substituted rings vs. 5–15° for para-substituted rings [1]. This non-planar conformation disrupts extended π-stacking, favoring herringbone or staircase packing motifs that are critical for non-centrosymmetric space groups required for bulk second-order NLO activity [1]. The para-methyl isomer (CAS 38018-63-2) adopts a more planar conformation and thus a different crystal packing preference, with direct consequences for solid-state optical properties.

Crystallography Molecular conformation Crystal engineering

Application Scenarios


Second-Harmonic Generation Screening

The ortho,ortho' disubstitution pattern of CAS 919794-91-5 is structurally predisposed to favor non-centrosymmetric crystal packing, a prerequisite for bulk second-harmonic generation (SHG). Procurement for NLO screening should prioritize this isomer over para-substituted chalcones, which more frequently crystallize in centrosymmetric space groups and thus yield no bulk SHG signal [1]. Researchers in organic photonics and frequency-doubling materials should specify this CAS number to ensure the sterically constrained scaffold essential for non-zero macroscopic χ⁽²⁾ susceptibility.

Covalent Probe with Attenuated Electrophilicity

The ortho-methyl substituent adjacent to the carbonyl sterically modulates enone reactivity, reducing the rate of non-specific Michael addition to biological nucleophiles compared to unsubstituted or para-substituted B-ring chalcones [REFS-1, REFS-2]. This compound is suitable for medicinal chemistry campaigns seeking a chalcone scaffold with deliberately tempered electrophilicity for covalent inhibitor design, where balanced reactivity is critical to minimizing off-target adduct formation while retaining on-target engagement.

Heterocyclic Synthesis Intermediate

The twisted conformation imposed by ortho,ortho' substitution provides a geometrically pre-organized enone system for stereoselective cyclocondensation reactions (e.g., pyrazoline, isoxazole, and pyrimidine syntheses) [1]. The steric environment around the α,β-unsaturated carbonyl directs the approach trajectory of dinucleophiles, offering regioselectivity advantages over less hindered chalcone analogs. Procurement for diversity-oriented synthesis should specify CAS 919794-91-5 when steric control of cyclization regiochemistry is a project requirement.

SAR Studies: ortho-Methyl Position

In systematic SAR campaigns evaluating the impact of methyl substitution position on antimicrobial, anticancer, or anti-inflammatory chalcone activity, this compound serves as the ortho-methyl reference point against which para-methyl (CAS 38018-63-2) and meta-methyl (CAS 1354941-15-3) isomers are benchmarked [1]. Procurement of all three regioisomers from consistent synthetic sources enables rigorous intra-study comparisons and avoids confounding batch-to-batch variability from different vendors.

Technical Documentation Hub

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